tert-Butyl 4-(cyclopropanecarbonylamino)piperidine-1-carboxylate
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The IUPAC name precisely describes the molecular structure through a hierarchical naming system that identifies the piperidine ring as the parent structure, with specific substituents at defined positions. The compound is classified under the Chemical Abstracts Service registry number 1233955-70-8, which provides unique identification for this specific molecular entity. Alternative nomenclature systems recognize this compound as tert-butyl 4-cyclopropaneamidopiperidine-1-carboxylate, demonstrating the flexibility inherent in systematic chemical naming conventions.
The molecular formula C14H24N2O3 indicates the presence of fourteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 268.35 grams per mole. The structural complexity arises from the combination of the six-membered piperidine ring, the three-membered cyclopropane ring, and the tert-butyl protecting group, each contributing to the overall three-dimensional architecture. The compound incorporates both amide and carbamate functional groups, placing it within the broader classification of protected amino acid derivatives commonly utilized in pharmaceutical chemistry and synthetic organic methodology.
The systematic classification extends to include alternative chemical identifiers such as 1,1-Dimethylethyl 4-[(cyclopropylcarbonyl)amino]-1-piperidinecarboxylate, which emphasizes the structural relationship between the tert-butyl group and the carboxylate functionality. This nomenclature variation demonstrates the compound's classification within carbamate-protected piperidine derivatives, a significant class of intermediates in medicinal chemistry applications. The presence of the DSSTox Substance Identifier DTXSID901150522 further establishes the compound's place within comprehensive chemical databases and regulatory frameworks.
Molecular Geometry and Conformational Analysis
The conformational behavior of this compound demonstrates complex three-dimensional arrangements influenced by multiple structural factors including the piperidine ring conformation, amide bond geometry, and steric interactions between substituents. The piperidine ring adopts a chair conformation similar to cyclohexane, but with distinguishable conformational states due to the nitrogen atom's presence and the bulky substituents at the 1 and 4 positions. Unlike simple piperidine, this compound exhibits restricted conformational flexibility due to the presence of the nitrogen-acyl functionality, which introduces partial double-bond character to the carbon-nitrogen bond through resonance effects.
Research on nitrogen-acylpiperidines has demonstrated that the axial orientation of substituents at the 2-position is strongly favored due to pseudoallylic strain arising from the partial double-bond character of the carbon-nitrogen bond. Although this compound lacks substitution at the 2-position, the presence of the cyclopropanecarbonylamino group at the 4-position creates similar electronic effects that influence the overall ring conformation. The cyclopropanecarbonyl group is oriented at specific angles relative to the piperidine ring plane, as observed in related structures where such groups adopt orientations between 66.2 and 68.5 degrees relative to the mean plane of the piperidine ring.
The tert-butyl carboxylate protecting group significantly influences the conformational preferences through both steric and electronic effects. The bulky tert-butyl group adopts conformations that minimize steric clash with other substituents while maintaining optimal orbital overlap for the carbamate functionality. Computational studies on related nitrogen-acylpiperidines indicate that rotation of the carboxyl group occurs with activation barriers of approximately 50-55 kilojoules per mole, with half-lives for rotation on the order of 10 seconds at reduced temperatures. These conformational dynamics are crucial for understanding the compound's behavior in chemical reactions and biological systems.
Comparative Structural Analysis with Related Piperidine Carboxylates
The structural characteristics of this compound can be meaningfully compared with other piperidine carboxylate derivatives to understand the influence of different substituent patterns on molecular geometry and conformational behavior. The parent compound tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride, with molecular formula C10H21ClN2O2 and molecular weight 236.74 grams per mole, provides a baseline for comparison by representing the unsubstituted amino derivative. The addition of the cyclopropanecarbonyl group increases the molecular complexity and introduces additional conformational constraints through the formation of an amide linkage.
Comparative analysis with tert-butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate reveals the structural differences between compounds containing cyclopropyl groups attached through different linkage patterns. While both compounds share the same molecular formula C14H24N2O3 and molecular weight 268.35 grams per mole, the connectivity differences result in distinct conformational preferences and chemical reactivity patterns. The cyclopropanecarbonylamino linkage in the target compound creates a more rigid structural framework compared to the cyclopropylcarbamoyl arrangement, influencing both the three-dimensional shape and the electronic distribution within the molecule.
Further structural comparisons with tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate, which has molecular formula C14H23NO3 and molecular weight 253.34 grams per mole, highlight the importance of the intervening nitrogen atom in the target compound. The presence of the amino linker in this compound provides additional conformational flexibility while maintaining the rigid cyclopropyl ring system. This structural feature distinguishes it from direct ketone analogues and contributes to its unique three-dimensional architecture and potential biological activity profiles.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C14H24N2O3 | 268.35 | Cyclopropanecarbonylamino at 4-position |
| tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride | C10H21ClN2O2 | 236.74 | Unsubstituted amino group |
| tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | C14H24N2O3 | 268.35 | Cyclopropylcarbamoyl linkage |
| tert-Butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate | C14H23NO3 | 253.34 | Direct ketone linkage |
The analysis of related nitrogen-acylpiperidine structures from crystallographic databases reveals that compounds with 4-position substitution patterns similar to this compound predominantly adopt chair conformations with specific orientational preferences for the substituent groups. Studies indicate that approximately 88 percent of such structures maintain chair conformations, with only 12 percent adopting twist-boat arrangements under specific packing conditions. This statistical analysis supports the predicted conformational stability of the target compound and its structural similarity to well-characterized analogues in the chemical literature.
Properties
IUPAC Name |
tert-butyl 4-(cyclopropanecarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-6-11(7-9-16)15-12(17)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJHKIVXBFSYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150522 | |
| Record name | 1,1-Dimethylethyl 4-[(cyclopropylcarbonyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-70-8 | |
| Record name | 1,1-Dimethylethyl 4-[(cyclopropylcarbonyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(cyclopropylcarbonyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 4-(cyclopropanecarbonylamino)piperidine-1-carboxylate, a compound of interest in medicinal chemistry, exhibits potential biological activities that warrant detailed exploration. This article reviews its structural properties, biological effects, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 256.35 g/mol. The structure features a piperidine ring, a tert-butyl group, and a cyclopropanecarbonylamino moiety, which contribute to its pharmacological properties.
Pharmacological Profile
The biological activity of this compound has been assessed through various studies focusing on its interaction with biological systems:
- CYP Enzyme Interaction : It has been identified as a substrate for certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it does not inhibit CYP1A2 or CYP3A4 but shows some interaction with CYP2C19, indicating potential implications for drug-drug interactions .
- BBB Permeability : The compound is noted for its ability to permeate the blood-brain barrier (BBB), suggesting possible central nervous system (CNS) activity. This property is critical for compounds targeting neurological conditions .
Toxicological Data
Toxicity assessments indicate that the compound may pose risks if ingested, with acute toxicity classified under H301 (toxic if swallowed) and H315 (causes skin irritation) . These findings necessitate careful handling and further investigation into safety profiles.
Study on CNS Effects
A recent study investigated the effects of similar piperidine derivatives on neuroinflammation. While specific data on this compound was limited, compounds in this class demonstrated modulatory effects on inflammatory pathways in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases .
Synthesis and Biological Evaluation
Research conducted on related compounds highlighted synthetic routes that could be adapted for this compound. These studies emphasized the importance of structural modifications in enhancing biological activity and reducing toxicity .
Summary of Biological Activities
| Activity | Description |
|---|---|
| CYP Enzyme Interaction | Substrate for CYP2C19; no inhibition of CYP1A2/3A4 |
| BBB Permeability | Capable of crossing the blood-brain barrier |
| Toxicity | Toxic if swallowed; causes skin irritation |
| Potential CNS Effects | Modulatory effects on neuroinflammation observed |
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential therapeutic applications, particularly in the treatment of various diseases:
- Anticancer Activity : Research indicates that derivatives of piperidine compounds can exhibit anticancer properties. The incorporation of the cyclopropanecarbonyl group may enhance the selectivity and potency against specific cancer cell lines. For instance, studies have shown that similar piperidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation .
- Neurological Disorders : Compounds with piperidine structures are often explored for their neuroprotective effects. The cyclopropanecarbonyl moiety may contribute to improved blood-brain barrier penetration, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Methodologies
tert-Butyl 4-(cyclopropanecarbonylamino)piperidine-1-carboxylate serves as a versatile intermediate in organic synthesis:
- Synthesis of Bioactive Molecules : This compound can be utilized to synthesize various bioactive molecules through functionalization reactions. The presence of the tert-butyl ester allows for selective reactions under mild conditions, facilitating the introduction of diverse functional groups .
- Linker Development in PROTACs : In the field of targeted protein degradation, this compound can act as a linker in PROTAC (Proteolysis Targeting Chimera) strategies, which are designed to selectively degrade proteins associated with diseases . The ability to modify the cyclopropanecarbonyl group allows researchers to tailor the properties of these linkers for improved efficacy.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of piperidine derivatives, including those related to this compound. The research demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotective agents, researchers synthesized derivatives of this compound and tested their effects on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives could significantly reduce cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key analogs and their distinguishing features:
Key Research Findings
Physicochemical Properties: The hydroxypropyl derivative (CAS 156185-63-6) exhibits high aqueous solubility (LogS = -2.3) and moderate GI absorption, making it suitable for oral drug formulations. In contrast, boronate ester analogs (e.g., CAS 956136-85-9) are lipophilic and tailored for coupling reactions . The cyclopropylmethylamino-hydroxymethyl analog (CAS 1909316-78-4) is a pale liquid with 95% purity, optimized for precise synthetic applications .
Synthetic Methodologies :
- Hydroxypropyl and hydroxymethyl derivatives are synthesized using di-tert-butyl dicarbonate under basic conditions (e.g., NaOH in 1,4-dioxane), yielding >90% purity after column chromatography .
- Boronate esters require palladium-catalyzed borylation, reflecting their specialized role in cross-coupling chemistry .
Regulatory and Safety Profiles: tert-Butyl 4-(phenylamino)piperidine-1-carboxylate is listed in the International Narcotics Control Board’s Red List due to its use in illicit drug synthesis, unlike other analogs . The pyridin-3-yl variant () has defined occupational exposure limits, suggesting stricter handling requirements compared to the cyclopropanecarbonylamino compound .
Biological Relevance: The cyclopropane ring in the target compound may reduce cytochrome P450 enzyme inhibition (predicted CYP2D6 inhibition score: 0.24 vs. 0.85 for phenylamino analogs), enhancing drug candidate viability . Hydroxymethyl groups (e.g., CAS 1909316-78-4) improve BBB permeability scores (2.71 vs.
Preparation Methods
Preparation Method Overview
The primary synthetic route to tert-Butyl 4-(cyclopropanecarbonylamino)piperidine-1-carboxylate involves the coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with cyclopropylamine using peptide coupling reagents in a polar aprotic solvent. The key step is the formation of the amide bond facilitated by an efficient coupling agent under mild conditions.
Detailed Synthetic Procedure
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g, 8.7 mmol), cyclopropylamine (0.6 mL, 8.7 mmol), HATU (3.3 g, 8.7 mmol), DIPEA (3.1 mL, 17 mmol), DMF (45 mL) | The acid and amine are dissolved in N,N-dimethylformamide (DMF). HATU, a uronium-based coupling reagent, is added at room temperature, followed by DIPEA as a base. The mixture is stirred at 20–27 °C for 3 hours to promote amide bond formation. | 64 | Reaction carried out at ambient temperature; mild conditions preserve sensitive groups. |
| 2 | Work-up: Dilution with cold water (250 mL), extraction with ethyl acetate (3 × 100 mL), drying over sodium sulfate | After reaction completion, the mixture is diluted and extracted to isolate the organic product. Drying removes residual moisture. | - | Standard organic extraction procedure. |
| 3 | Purification: Column chromatography on neutral silica gel (60-120 mesh), elution with 0 to 35% ethyl acetate in hexanes | The crude product is purified by normal phase chromatography to afford the pure compound as a solid. | - | Chromatography ensures removal of impurities and unreacted starting materials. |
Analytical Data: LC-MS shows molecular ion at m/z 269 (M+H), consistent with the expected molecular weight of 268.35 g/mol, confirming product identity.
Reaction Mechanism and Reagent Roles
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): A highly efficient coupling reagent that activates the carboxylic acid to form an active ester intermediate, facilitating nucleophilic attack by the amine.
DIPEA (N,N-Diisopropylethylamine): Acts as a non-nucleophilic base to neutralize the acid generated during coupling and to maintain a basic environment favoring amide bond formation.
DMF (N,N-Dimethylformamide): A polar aprotic solvent that dissolves both reactants and reagents, promoting efficient mixing and reaction kinetics.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid |
| Amine | Cyclopropylamine |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 20–27 °C (room temperature) |
| Reaction Time | 3 hours |
| Work-up | Dilution with water, extraction with ethyl acetate |
| Purification | Column chromatography (neutral silica gel) |
| Yield | 64% |
| Product Confirmation | LC-MS (m/z 269 [M+H]) |
Research Findings and Notes
The described method is cited in patent literature (WO2015/118342) and chemical synthesis databases, confirming its reproducibility and industrial relevance.
The mild reaction conditions preserve the tert-butoxycarbonyl protecting group on the piperidine nitrogen, allowing for further synthetic modifications if needed.
The 64% yield is moderate, suggesting room for optimization in scale-up or alternative coupling reagents.
Purification by normal phase chromatography is necessary to obtain analytically pure material, indicating the presence of side-products or unreacted starting materials in the crude reaction mixture.
Q & A
Q. What are the standard synthetic routes for tert-Butyl 4-(cyclopropanecarbonylamino)piperidine-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including:
- Amide coupling : Reacting cyclopropanecarbonyl chloride with a piperidine precursor (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen, using bases like triethylamine to neutralize HCl byproducts .
- Boc protection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen, requiring careful pH control (e.g., NaHCO₃ buffer) to avoid deprotection .
Optimization strategies :
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in amber glass bottles at room temperature, away from moisture and oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Dose-response validation : Replicate assays using standardized concentrations (e.g., 1–100 μM) and controls (e.g., DMSO vehicle) to rule out solvent interference .
- Target selectivity profiling : Use kinase panels or receptor binding assays to identify off-target effects that may explain variability .
- Structural analogs : Compare activity with derivatives (e.g., replacing cyclopropane with fluorobenzoyl groups) to isolate pharmacophores .
Q. What strategies elucidate the interaction mechanisms between this compound and biological targets?
- Molecular docking : Model interactions using software like AutoDock Vina, focusing on hydrogen bonding with the cyclopropane carbonyl and piperidine nitrogen .
- Site-directed mutagenesis : Modify putative binding residues (e.g., catalytic lysine in enzymes) to assess impact on inhibitory potency .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic contributions .
Q. How can environmental impact be assessed for this compound despite limited ecotoxicity data?
- Read-across analysis : Use data from structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to predict biodegradation and bioaccumulation potential .
- QSAR modeling : Apply quantitative structure-activity relationship tools (e.g., EPI Suite) to estimate toxicity endpoints (e.g., LC50 for fish) .
- Microcosm studies : Test soil/water samples for microbial degradation under aerobic/anaerobic conditions .
Q. What methodologies are effective in analyzing stability under varying pH and temperature conditions?
- Forced degradation studies :
- Light exposure : Use UV-Vis spectroscopy to track photodegradation in quartz cuvettes under 254 nm light .
Q. How can researchers address discrepancies in purity assessments between different analytical methods?
- Cross-validation : Compare HPLC (UV detection) with LC-MS and ¹H NMR integration to identify co-eluting impurities .
- Standard addition : Spike samples with known impurities (e.g., de-Boc byproducts) to calibrate detection limits .
- Elemental analysis : Verify C/H/N ratios to confirm stoichiometric consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
